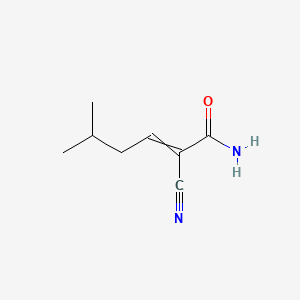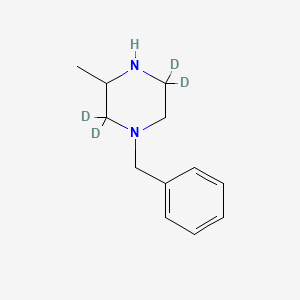
3-Methyl-1-benzyl-piperazine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-benzyl-piperazine-d4 is a deuterated derivative of 3-Methyl-1-benzyl-piperazine. It is a biochemical compound with the molecular formula C12H14D4N2 and a molecular weight of 194.31 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 3-Methyl-1-benzyl-piperazine-d4, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet research-grade standards .
化学反応の分析
Types of Reactions
3-Methyl-1-benzyl-piperazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-Methyl-1-benzyl-piperazine-d4 is widely used in scientific research, including:
作用機序
The mechanism of action of 3-Methyl-1-benzyl-piperazine-d4 involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction, enzyme activity, and gene expression .
類似化合物との比較
Similar Compounds
1-Benzyl-3-methyl-piperazine: A non-deuterated analogue with similar chemical properties but different isotopic composition.
1-Benzylpiperazine: A structurally related compound with different functional groups and biological activity.
Uniqueness
3-Methyl-1-benzyl-piperazine-d4 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and resolution of NMR signals, providing more detailed information about molecular structures and dynamics.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
194.31 g/mol |
IUPAC名 |
1-benzyl-2,2,5,5-tetradeuterio-3-methylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/i7D2,9D2 |
InChIキー |
QOFUDSPYJDXBOF-BSFGQKQYSA-N |
異性体SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])CC2=CC=CC=C2)[2H] |
正規SMILES |
CC1CN(CCN1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
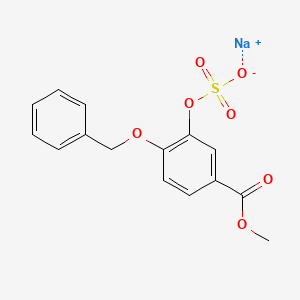
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

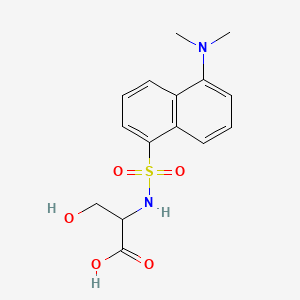
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
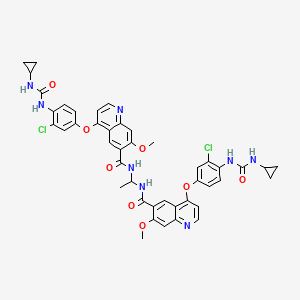
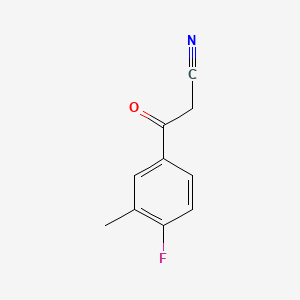
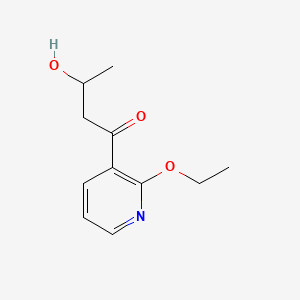
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
